3-(3-chlorophenyl)-5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
Thieno[2,3-d]pyrimidines are a class of compounds that have been studied for their potential biological activities . They are characterized by a thieno[2,3-d]pyrimidine core, which is a bicyclic structure consisting of a thiophene ring fused with a pyrimidine ring .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidines often involves the reaction of 2-chloropyridine-3-carboxylic acid with various nucleophiles, followed by ring closure .Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidines is characterized by a fused ring system. X-ray diffraction analysis of related compounds reveals that all ring atoms in the pyridopyrimidinone moiety are almost coplanar .Chemical Reactions Analysis
Thieno[2,3-d]pyrimidines can undergo various chemical reactions, including nucleophilic aromatic substitution and amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-d]pyrimidines can vary widely depending on the specific substituents present on the ring system. For example, the melting point, IR spectrum, and NMR spectrum can all be influenced by the nature of these substituents .Scientific Research Applications
- In a study, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine demonstrated potent activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC90) of 0.488 µM. Importantly, it was non-cytotoxic to human cells .
- Eight pyrido[2,3-d]pyrimidine derivatives were synthesized and evaluated as novel LOX inhibitors. These compounds show potential antioxidant and anticancer activity .
- CDK2 is a promising target for cancer treatment. Researchers have designed small molecules based on the privileged pyrazolo[3,4-d]pyrimidine scaffold. These compounds exhibit potential anticancer activity .
- When heated under reflux, 5-acetyl-4-aminopyrimidines undergo cyclization to form pyrido[2,3-d]pyrimidin-5-one derivatives. This synthetic approach provides access to structurally interesting compounds .
- Compounds from this series exhibit drug-like properties, including a ClogP value less than 4 and a molecular weight below 400. These features enhance their potential for drug development .
- Researchers have investigated the effects of different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring. Understanding these contributions informs further optimization of derivatives .
Antitubercular Agents
Lipoxygenase (LOX) Inhibitors
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
Synthesis of Pyrido[2,3-d]pyrimidin-5-one Derivatives
Drug-Likeness and Molecular Properties
Contributions of Substitutions at the C-4 Position
Mechanism of Action
While the mechanism of action of “3-(3-chlorophenyl)-5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione” is not known, related compounds have been studied for their potential as inhibitors of various enzymes, including phosphatidylinositol-3 kinase (PI3K), a lipid kinase involved in signal transduction pathways .
Future Directions
The study of thieno[2,3-d]pyrimidines and related compounds is an active area of research, with potential applications in the development of new therapeutic agents . Future work could involve the synthesis and testing of new derivatives, as well as further investigation into their mechanisms of action.
properties
IUPAC Name |
3-(3-chlorophenyl)-5-phenyl-1H-thieno[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O2S/c19-12-7-4-8-13(9-12)21-17(22)15-14(11-5-2-1-3-6-11)10-24-16(15)20-18(21)23/h1-10H,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNJODRAWQARHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione |
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